N-[4-(butan-2-yl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Description
N-[4-(butan-2-yl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a synthetic small molecule featuring a 1,2-oxazole (isoxazole) core substituted with a methyl group at position 5, a phenyl group at position 3, and a carboxamide moiety at position 2. The carboxamide nitrogen is further linked to a 4-(butan-2-yl)phenyl group. This structure combines aromatic and aliphatic components, influencing its physicochemical properties, such as lipophilicity (logP ~3.5–4.0 predicted) and molecular weight (322.4 g/mol).
Properties
Molecular Formula |
C21H22N2O2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-(4-butan-2-ylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C21H22N2O2/c1-4-14(2)16-10-12-18(13-11-16)22-21(24)19-15(3)25-23-20(19)17-8-6-5-7-9-17/h5-14H,4H2,1-3H3,(H,22,24) |
InChI Key |
FUQILPHTBHIBTD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butan-2-yl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Introduction of the butan-2-yl and phenyl groups through electrophilic aromatic substitution.
Amidation: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[4-(butan-2-yl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-(butan-2-yl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-[4-(butan-2-yl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
Signal transduction pathways: The compound can influence signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 1,2-oxazole-4-carboxamide derivatives. Key structural analogs and their distinguishing features are analyzed below:
Core Modifications: Isoxazole vs. Purine/Thiazole
- CHEM-5861528 (2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)-N-[4-(butan-2-yl)phenyl] acetamide): Replaces the isoxazole core with a purine scaffold. Exhibits TRPA1 antagonism (IC50: 4–10 μM) .
N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide :
Substituent Variations on the Phenyl Ring
Biological Activity
Overview
N-[4-(butan-2-yl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, supported by various studies and data.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthetic route often includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in achieving high yields and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the oxazole moiety. For instance, derivatives of oxazoles have shown promising cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Induction of apoptosis |
| 5b | U-937 | 2.41 | Cell cycle arrest at G0-G1 phase |
These findings suggest that the introduction of specific substituents on the oxazole ring can enhance biological activity against cancer cells, indicating a structure-activity relationship (SAR) that merits further exploration .
Antimicrobial Activity
Compounds similar to N-[4-(butan-2-yl)phenyl]-5-methyl-3-phenyl-1,2-oxazole have demonstrated antimicrobial properties. For example, studies on related oxazoles revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| 4b | Antibacterial | E. faecium | 12 µg/mL |
| 5-Methyl-Oxazole | Antibiofilm | Staphylococcus aureus | 8 µg/mL |
These results indicate that modifications to the oxazole structure can lead to enhanced antimicrobial efficacy .
Case Studies
Several case studies have been conducted to evaluate the biological activity of compounds similar to N-[4-(butan-2-yl)phenyl]-5-methyl-3-phenyl-1,2-oxazole:
- Cytotoxicity Evaluation : One study assessed the cytotoxic effects of various oxazole derivatives on human cancer cell lines, revealing that certain structural modifications significantly increased their potency.
- Antimicrobial Testing : Another investigation focused on the antibacterial properties of newly synthesized oxazoles, demonstrating effectiveness against resistant strains of bacteria.
The mechanisms through which N-[4-(butan-2-yl)phenyl]-5-methyl-3-phenyl-1,2-oxazole exerts its biological effects are still under investigation. Preliminary data suggest that these compounds may induce apoptosis in cancer cells and inhibit bacterial growth by disrupting cellular processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
